molecular formula C9H9N3O2 B15298629 2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile

2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile

Cat. No.: B15298629
M. Wt: 191.19 g/mol
InChI Key: ZCUMHVICMBRFIV-UHFFFAOYSA-N
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Description

2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile is an organic compound that features a nitrile group attached to an amino group, which is further connected to a substituted aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile typically involves the reaction of 2-methyl-3-nitroaniline with a suitable nitrile source. One common method is the cyanoacetylation of 2-methyl-3-nitroaniline using cyanoacetic acid or its esters under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is isolated through crystallization or extraction techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to amides, esters, or other derivatives.

    Oxidation: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium ethoxide, potassium carbonate, various nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-[(2-Methyl-3-aminophenyl)amino]acetonitrile.

    Substitution: Various amides, esters, and other derivatives.

    Oxidation: 2-[(2-Carboxy-3-nitrophenyl)amino]acetonitrile.

Scientific Research Applications

2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile is unique due to the presence of both a nitro group and a nitrile group, which allows for diverse chemical reactivity and potential biological activities. The methyl group on the aromatic ring also influences its chemical behavior and interactions with biological targets .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-(2-methyl-3-nitroanilino)acetonitrile

InChI

InChI=1S/C9H9N3O2/c1-7-8(11-6-5-10)3-2-4-9(7)12(13)14/h2-4,11H,6H2,1H3

InChI Key

ZCUMHVICMBRFIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NCC#N

Origin of Product

United States

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